molecular formula C14H8ClF3N2 B8805419 2-(3-Chlorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-A]pyridine CAS No. 372122-59-3

2-(3-Chlorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-A]pyridine

Cat. No. B8805419
CAS RN: 372122-59-3
M. Wt: 296.67 g/mol
InChI Key: KCSLZTLEXIDXPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Chlorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-A]pyridine is a useful research compound. Its molecular formula is C14H8ClF3N2 and its molecular weight is 296.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

372122-59-3

Molecular Formula

C14H8ClF3N2

Molecular Weight

296.67 g/mol

IUPAC Name

2-(3-chlorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine

InChI

InChI=1S/C14H8ClF3N2/c15-11-3-1-2-9(6-11)13-7-12-5-4-10(14(16,17)18)8-20(12)19-13/h1-8H

InChI Key

KCSLZTLEXIDXPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN3C=C(C=CC3=C2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 1-(3-chlorophenyl)-2-(5-trifluoromethyl-2-pyridinyl)ethanone oxime (17 g, 54 mmol) in DME (170 ml) at −5° C. was added dropwise methanesulfonyl chloride (4.5 m, 6.0 mmol) and the mixture stirred for 15 mins. Triethylamine (16.5 ml, 120 mmol) in DME (7 ml) was then added dropwise over 15 min. After the addition was complete, the mixture was then warmed to 35° C. for 45 minutes. This was then cooled and filtered, washing with DME (20 ml). To the filtrate was added iron (II) chloride (75 mg) and the mixture heated to 70° C. for 1 hour and then allowed to cool. The reaction was concentrated to half the original volume and water (100 ml) was added. The resulting solid was removed by filtration, washed with water and dried. The solid was dissolved in ethyl acetate and washed with water and brine and then dried over magnesium sulfate. Filtering and evaporation to dryness under vacuum afforded 14.6 g (91%) of the title compound.
Name
1-(3-chlorophenyl)-2-(5-trifluoromethyl-2-pyridinyl)ethanone oxime
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
6 mmol
Type
reactant
Reaction Step Two
Quantity
16.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
7 mL
Type
solvent
Reaction Step Three
Yield
91%

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